Positional Isomer Differentiation: Melting Point Comparison Across 2-Methylphenyl Indole Isomers
1-(2-Methylphenyl)-1H-indole exhibits a predicted melting point of 201–203 °C , distinguishing it from the N-methyl positional isomer 1-methyl-2-phenylindole (CAS 3558-24-5) which melts at 98.0–102.0 °C [1]. This approximately 100 °C difference in melting point reflects fundamentally different crystal packing energetics and solid-state stability. The 2-(2-methylphenyl)-1H-indole isomer (CAS 537684-22-3) exhibits a reported melting point of 92–93 °C , confirming that the N1-aryl substitution pattern yields substantially higher thermal stability than C2-aryl or N-methyl/2-phenyl variants.
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 201–203 °C (predicted) |
| Comparator Or Baseline | 1-Methyl-2-phenylindole: 98.0–102.0 °C; 2-(2-Methylphenyl)-1H-indole: 92–93 °C |
| Quantified Difference | Δ ≈ 100–110 °C higher than comparators |
| Conditions | Reported values from vendor technical datasheets and chemical databases |
Why This Matters
Melting point serves as a primary identity and purity verification parameter during receipt and quality control; a 100 °C differential provides unambiguous discrimination from positional isomers and reduces risk of procurement or inventory errors.
- [1] TCI Deutschland GmbH. 1-Methyl-2-phenylindole (CAS 3558-24-5). Product Specification: Melting point 98.0 to 102.0 °C. View Source
